REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1C(O)=O.[OH-].[Na+].C(=O)=O>O.[Cu-]=O>[F:1][C:2]1[CH:3]=[CH:7][C:8]([F:13])=[C:9]([F:12])[C:10]=1[F:11] |f:1.2|
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=C(C(=C1F)F)F
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
mixture
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
trialkylamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
being collected (cold trap -78° C.)
|
Type
|
CUSTOM
|
Details
|
After termination of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the autoclave is cooled
|
Type
|
DISTILLATION
|
Details
|
the 1,2,3,4-tetrafluorobenzene is distilled off by steam at 100° C.
|
Type
|
CUSTOM
|
Details
|
1.5 l of distillate are obtained
|
Type
|
CUSTOM
|
Details
|
collected previously
|
Type
|
EXTRACTION
|
Details
|
The combined distillates are extracted by means of dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |